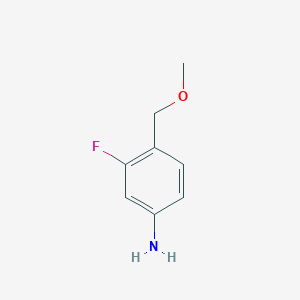
3-Fluoro-4-(methoxymethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(methoxymethyl)aniline is an organic compound with the molecular formula C8H10FNO. It is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohols, ethers, and hydrocarbons . This compound is used in the synthesis of various chemicals, including pesticides and dyes .
Vorbereitungsmethoden
3-Fluoro-4-(methoxymethyl)aniline can be synthesized through several methods. One common synthetic route involves the reaction of 4-(methoxymethyl)aniline with hydrogen fluoride under controlled conditions . The reaction typically requires an inert atmosphere and temperatures ranging from 2 to 8°C . Industrial production methods may involve large-scale reactions using similar conditions but optimized for higher yields and efficiency .
Analyse Chemischer Reaktionen
3-Fluoro-4-(methoxymethyl)aniline undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(methoxymethyl)aniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(methoxymethyl)aniline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The compound may also interact with cellular receptors and signaling pathways, influencing cellular processes such as proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-4-(methoxymethyl)aniline can be compared with other similar compounds, such as:
3-Fluoro-2-methyl-aniline: This compound has a similar structure but differs in the position of the methyl group, leading to different chemical and biological properties.
4-Fluoro-3-methoxyaniline: This compound has a methoxy group at a different position, which can affect its reactivity and applications.
3-Fluoro-4-methoxyaniline: This compound lacks the methoxymethyl group, resulting in different chemical behavior and uses.
Eigenschaften
IUPAC Name |
3-fluoro-4-(methoxymethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZKNJOROHCCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2457716.png)
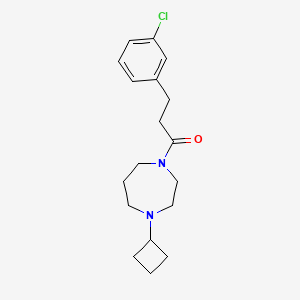
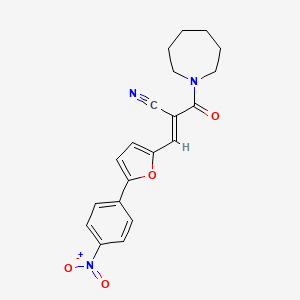
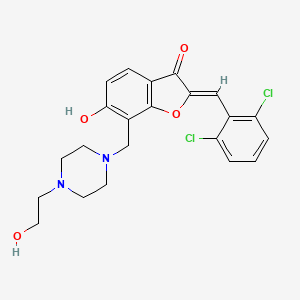
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2457725.png)
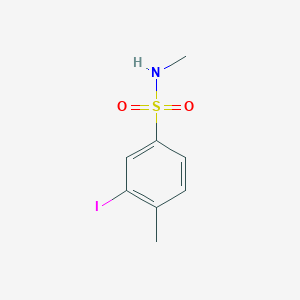
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2457728.png)
![5-chloro-2-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide](/img/structure/B2457729.png)

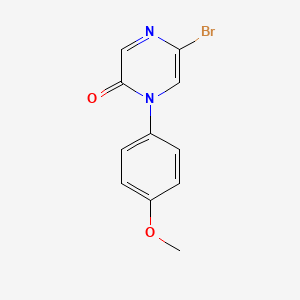
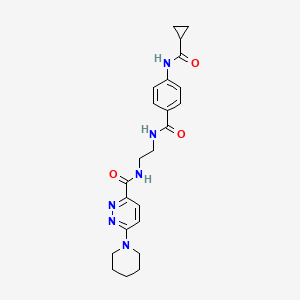
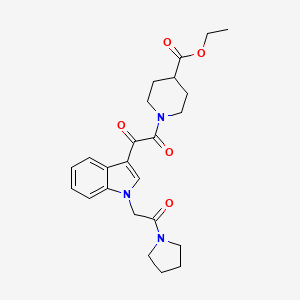
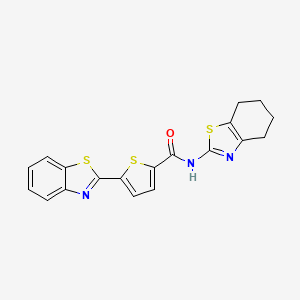
![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2457738.png)
